Regioisomeric Impact on Antidepressant Activity: 4-Phenyl vs. 5-Phenyl Substitution
The position of the phenyl substituent on the tetrahydropyrimidine ring dictates antidepressant activity. A comprehensive SAR study demonstrated that several 5-phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines possess potent antidepressant activity in the reserpine-induced hypothermia model, while the corresponding 4-phenyl-substituted analogs (the core of the target compound) were notably inactive in this primary in vivo antidepressant screen [1]. This establishes a clear functional divergence based solely on regioisomerism.
| Evidence Dimension | In vivo antidepressant activity (reversal of reserpine-induced hypothermia in mice) |
|---|---|
| Target Compound Data | No significant activity reported for 4-phenyl-2-amino-1,4,5,6-tetrahydropyrimidine scaffold. |
| Comparator Or Baseline | 5-Phenyl-2-[(methoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidine: considerably more potent than tricyclic antidepressant (TCA) standards [1]. |
| Quantified Difference | Qualitative: Active (5-phenyl) vs. Inactive (4-phenyl) in the primary antidepressant screen. For the 5-phenyl-2-amino parent, in vitro inhibition of norepinephrine and dopamine uptake was >100-fold more effective than TCAs, while the corresponding 4-phenyl analog lacks published in vivo CNS activity [1]. |
| Conditions | Animal model (mouse): Reserpine-induced hypothermia assay; In vitro: Synaptosomal uptake inhibition of [3H]norepinephrine and [3H]dopamine [1]. |
Why This Matters
This differential inactivity profile is critical for researchers developing non-CNS tetrahydropyrimidine applications (e.g., anti-infective, anti-cancer) who must avoid confounding CNS effects, making the 4-phenyl regioisomer the superior choice over the 5-phenyl analog.
- [1] Weinhardt, K.; Wallach, M.B.; Marx, M. Synthesis and antidepressant profiles of phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines. J. Med. Chem. 1985, 28, 694-698. PMID: 4009590. View Source
